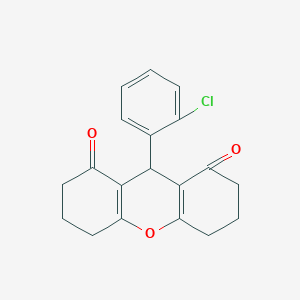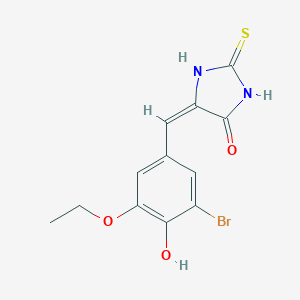
9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Descripción general
Descripción
The compound “9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione” is a derivative of xanthene, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring . The “9-(2-chlorophenyl)” part suggests that a 2-chlorophenyl group is attached to the 9th carbon of the xanthene structure. The “3,4,5,6,7,9-hexahydro” part indicates that the xanthene structure is partially saturated, with six additional hydrogen atoms compared to the fully aromatic xanthene. The “1,8(2H)-dione” part suggests that there are two carbonyl (C=O) groups at the 1st and 8th carbons of the xanthene structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl groups and the 2-chlorophenyl group. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction, while the 2-chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The structural complexity of this compound suggests potential as a scaffold for developing new antimicrobial agents. Its chlorophenyl moiety could be essential for the activity against a range of pathogens. Similar structures have been evaluated for their antimicrobial properties, particularly against protozoa and bacteria such as Giardia intestinalis, Entamoeba histolytica, and Salmonella enterica serovar Typhi .
Anti-Inflammatory Research
Compounds with indazole derivatives, which share some structural similarities with our compound of interest, have shown significant anti-inflammatory activities. They have been tested in vitro against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . This suggests potential applications of 9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in researching new anti-inflammatory drugs.
Cancer Research
The cytotoxic effects of related compounds on human cell lines such as HaCaT and HeLa suggest that our compound could be used in cancer research to study its effects on cell viability and proliferation. The MTT assay, a standard test for assessing cell metabolic activity, could be employed to evaluate the compound’s potential as an anticancer agent .
Drug Resistance Studies
The chlorophenyl component of the compound is known to be involved in studying the resistance mechanisms of bacteria, particularly Mycobacterium smegmatis, to fluoroquinolones. This is crucial for understanding and overcoming drug resistance in tuberculosis treatment .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activities. Given the biological activities observed for many xanthene derivatives, this compound could be of interest in fields such as medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
9-(2-chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-12-6-2-1-5-11(12)17-18-13(21)7-3-9-15(18)23-16-10-4-8-14(22)19(16)17/h1-2,5-6,17H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCQFIBAUAZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-benzoyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447093.png)
![7-methoxy-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447095.png)
![7-methoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447097.png)
![1-phenyl-2-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B447098.png)

![3-(Butylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447104.png)
![6-Bromo-1,3-benzodioxole-5-carbaldehyde [4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447105.png)
![3-(Butylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447106.png)
![(5E)-5-[2-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B447108.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B447110.png)
![4-tert-butylbenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B447111.png)

![4-[3-(benzyloxy)benzylidene]-2-{2-chloro-5-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B447114.png)